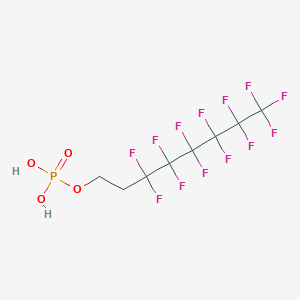

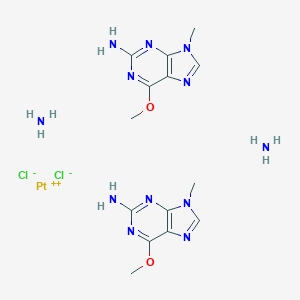

![molecular formula C18H15N5O B142215 4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One CAS No. 880487-62-7](/img/structure/B142215.png)

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

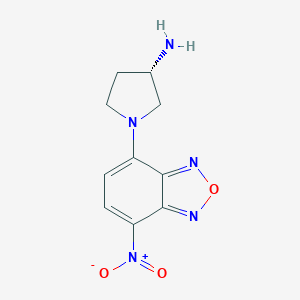

The compound "4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One" is a heterocyclic compound that appears to be a derivative of phthalazine, which is a bicyclic system consisting of two fused benzene and pyridazine rings. The compound is likely to exhibit interesting chemical and biological properties due to the presence of the pyrazole and phthalazine moieties.

Synthesis Analysis

The synthesis of related heterocyclic compounds such as 4-aminophthalazin-1(2H)-ones (APOs) has been achieved through palladium-catalyzed cross-coupling of substituted o-(pseudo)halobenzoates and hydrazines with isocyanide insertion. This method allows for regioselective introduction of substituents and provides access to diversely substituted APOs . Additionally, a four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives has been described using basic ionic liquids as catalysts under ambient and solvent-free conditions . Another one-pot synthesis approach for related compounds involves a four-component reaction of hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and various cyclic anhydrides .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, derivatives of pyrimido[4',5':3,4]pyrazolo[1,2-b]phthalazine-4,7,12-trione were characterized based on IR, 1H NMR, and 13C NMR spectral data . The molecular structure of the compound would likely be elucidated using similar techniques to confirm the presence of the pyrazole and phthalazine rings and the substitution pattern.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various studies. For example, the reaction of 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile with different reagents led to the formation of new oxopyrazolinylpyridines and related pyridopyrimidines and pyridotriazine . The compound "4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One" would likely undergo similar reactions, which could be used to further diversify its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of amino and phenyl groups could affect its solubility, melting point, and stability. The compound's heterocyclic nature suggests potential biological activity, which could be explored in pharmacological studies. The related compounds have shown significant pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities .

科学的研究の応用

Methods of Application or Experimental Procedures The effect of PHT was compared with other inhibitors including the Aurora kinase A (AURKA) inhibitor alisertib, the AURKA/AURKB inhibitor tozasertib, the spindle poison nocodazole, and the GSK3 inhibitor CHIR99021 . The researchers used an in vitro kinase assay to demonstrate that PHT directly targets GSK3 .

Results or Outcomes PHT was found to inhibit the growth of MCC cells by repressing noncoding control region (NCCR)-controlled TA transcription . Surprisingly, the TA repression was not caused by inhibition of Aurora kinase A, as previously reported. Instead, β-catenin—a transcription factor repressed by active glycogen synthase kinase 3 (GSK3)—was activated by PHT . This suggests that PHT bears a hitherto unreported inhibitory activity against GSK3, a kinase known to function in promoting TA transcription .

特性

CAS番号 |

880487-62-7 |

|---|---|

製品名 |

4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One |

分子式 |

C18H15N5O |

分子量 |

317.3 g/mol |

IUPAC名 |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2-phenylphthalazin-1-one |

InChI |

InChI=1S/C18H15N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-11H,1H3,(H2,19,20,21,22) |

InChIキー |

DSDIWWSXOOXFSI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

正規SMILES |

CC1=CC(=NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |

同義語 |

4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

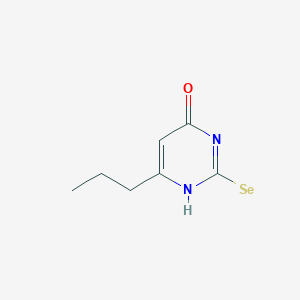

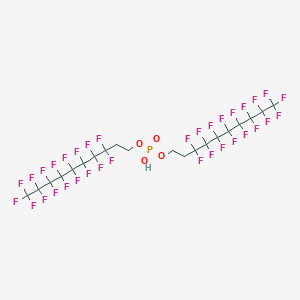

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)

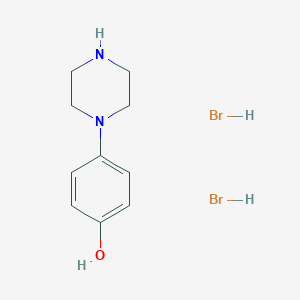

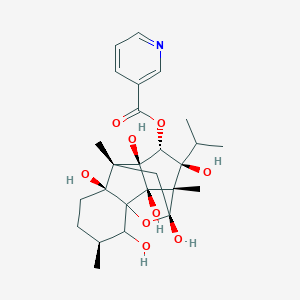

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)

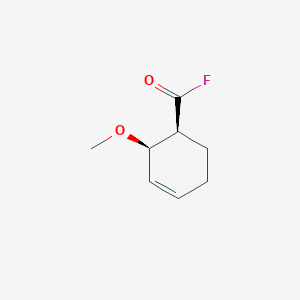

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![[(1S,3R,4S,7R,8R,8Ar)-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-4-chloro-3,7-dimethyl-6-oxo-2,3,4,7,8,8a-hexahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B142164.png)

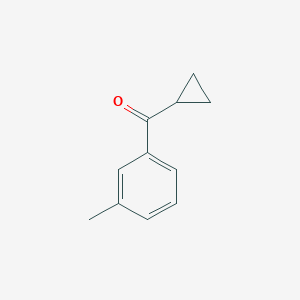

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B142165.png)